molecular formula C11H15ClN2O B3096672 4-amino-N-tert-butyl-2-chlorobenzamide CAS No. 128742-22-3

4-amino-N-tert-butyl-2-chlorobenzamide

Cat. No.: B3096672
CAS No.: 128742-22-3
M. Wt: 226.7 g/mol
InChI Key: NKWNCVPINHBPLM-UHFFFAOYSA-N
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Description

4-amino-N-tert-butyl-2-chlorobenzamide is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of an amino group, a tert-butyl group, and a chlorobenzamide moiety

Properties

IUPAC Name

4-amino-N-tert-butyl-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWNCVPINHBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-tert-butyl-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-tert-butyl-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines of the chlorobenzamide moiety.

    Substitution: Hydroxyl or alkoxy derivatives of this compound.

Scientific Research Applications

4-amino-N-tert-butyl-2-chlorobenzamide has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N-tert-butyl-2-chlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-tert-butyl-2-fluorobenzamide
  • 4-amino-N-tert-butyl-2-bromobenzamide
  • 4-amino-N-tert-butyl-2-iodobenzamide

Uniqueness

4-amino-N-tert-butyl-2-chlorobenzamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Biological Activity

(S)-3-(Methylsulfonyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a methylsulfonyl group, suggests a range of pharmacological applications. The following sections explore its biological activity, including studies on its efficacy against various pathogens and its potential therapeutic roles.

Chemical Structure and Properties

  • Chemical Formula : C7H15NO2S
  • Molecular Weight : 175.27 g/mol
  • CAS Number : 22275443

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of (S)-3-(Methylsulfonyl)piperidine against various pathogens. For instance, research indicates that derivatives of this compound exhibit significant antifungal properties against Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity .

The mechanism by which (S)-3-(Methylsulfonyl)piperidine exerts its biological effects involves:

  • Induction of Apoptosis : Studies show that this compound can induce apoptotic cell death in fungal cells, leading to cell cycle arrest .
  • Membrane Disruption : The compound has been observed to disrupt the plasma membrane integrity of C. auris, further contributing to its antifungal efficacy .

Study 1: Antifungal Activity Against C. auris

A series of experiments were conducted to evaluate the antifungal activity of (S)-3-(Methylsulfonyl)piperidine derivatives against clinical isolates of C. auris. The study utilized standard antifungal susceptibility testing methods, including microbroth dilution assays, to determine MIC values.

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism
pta10.240.97Apoptosis induction
pta20.481.50Membrane disruption
pta30.973.90Apoptosis induction

These results indicate that the tested derivatives possess significant antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications to the piperidine ring could enhance biological activity. For example, introducing different substituents at specific positions on the piperidine ring significantly affected the compound's potency against various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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